Arg-Phe-Asp-Ser
Vue d'ensemble
Description
Synthesis Analysis
Synthetic peptides containing the RGD sequence and its variants, including Arg-Phe-Asp-Ser, have been actively synthesized for research purposes. For instance, a sequential polypeptide containing Arg-Gly-Asp-Ser-Pro was synthesized, demonstrating the regular secondary structure of the monomeric peptide and its biological activity in inhibiting cell adhesion and spreading on fibronectin-coated dishes (Imanishi et al., 1995).
Molecular Structure Analysis
The molecular structure of peptides containing the RGD sequence is critical for their biological activity. For instance, the peptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro binds to selected integrins and assumes a type II beta-turn in aqueous solutions, highlighting the significance of its secondary structure (Johnson et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving the Arg-Phe-Asp-Ser sequence are significant in understanding its interaction with cell receptors and substrates. For example, studies have shown that peptides containing Arg-Gly-Asp and related sequences can be covalently immobilized on surfaces to support cell adhesion, demonstrating the peptides' chemical reactivity and binding specificity (Massia & Hubbell, 1990).
Applications De Recherche Scientifique
Embryonic Development and Cell Migration : Boucaut et al. (1984) discovered that the Arg-Phe-Asp-Ser peptide inhibits gastrulation in amphibian embryos and neural crest cell migration in avian embryos, indicating its involvement in embryonic development processes possibly related to fibronectin (Boucaut et al., 1984).
Suppression of Cartilage Chondrolytic Activities : Research by Homandberg and Hui (1994) showed that Arg-Gly-Asp-Ser peptide analogs can suppress the chondrolytic activities of fibronectin fragments on cartilage, suggesting a potential therapeutic application in treating cartilage-related conditions (Homandberg & Hui, 1994).
Cell-Substratum Adhesion : Pytela, Pierschbacher, and Ruoslahti (1985) found that a peptide including Arg-Phe-Asp-Ser binds to a family of proteins mediating cell substratum adhesion, demonstrating its significance in cell adhesion processes (Pytela et al., 1985).
Component of Human Plasma : Jackson et al. (1974) identified Arg-Phe-Asp-Ser as a component of human plasma very low-density lipoprotein, providing insights into its role in lipid metabolism (Jackson et al., 1974).
Binding Inhibition to Platelets : Plow et al. (1985) showed that peptides containing Arg-Gly-Asp, including variants with Ser, can inhibit the binding of various proteins to stimulated platelets, which is important in understanding blood coagulation and thrombosis (Plow et al., 1985).
Safety And Hazards
“Arg-Phe-Asp-Ser” is intended for R&D use only and not for medicinal, household, or other uses. In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYNNXCQOFQHW-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-Phe-Asp-Ser |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.